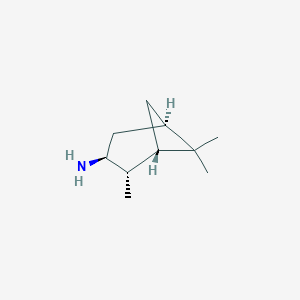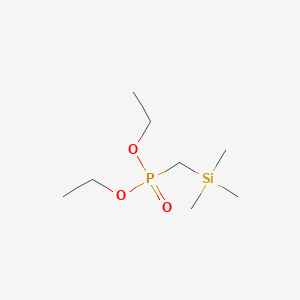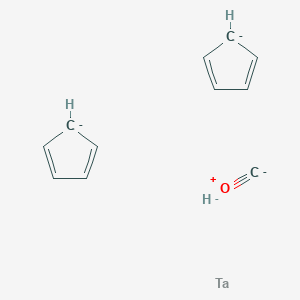
Ethyl 4-cyanobutanoate
Descripción general
Descripción
Ethyl 4-cyanobutanoate is an organic compound with the molecular formula C7H11NO2. It is a nitrile ester, characterized by the presence of both a nitrile group (-CN) and an ester group (-COOEt). This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and material science .
Aplicaciones Científicas De Investigación
Ethyl 4-cyanobutanoate is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Development: Utilized in the synthesis of pharmaceutical compounds and active ingredients.
Material Science: Employed in the development of new materials with specific properties
Safety and Hazards
Ethyl 4-cyanobutanoate is classified as a dangerous substance. It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Ethyl 4-cyanobutanoate is a chemical compound with the formula C7H11NO2 The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
It is known that the compound plays a role in the synthesis of certain drugs . For instance, it is an important chiral synthon for the side chain of the cholesterol-lowering drug atorvastatin . It is also used as a synthon in the production of L-carnitine and ®-4-amino-3-hydroxybutanoic acid .
Pharmacokinetics
Some properties have been reported . The compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
It is known to be used in the synthesis of certain drugs . For instance, it is used in the production of atorvastatin, a cholesterol-lowering drug . The compound’s role in these syntheses suggests that it may have significant effects at the molecular and cellular levels.
Action Environment
It is known that the compound should be stored in a dry room at room temperature . This suggests that factors such as humidity and temperature could potentially affect the compound’s stability and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 4-cyanobutanoate can be synthesized through several methods. One common method involves the reaction of ethyl acrylate with sodium cyanide in the presence of a suitable catalyst. The reaction proceeds via nucleophilic addition of the cyanide ion to the double bond of ethyl acrylate, followed by esterification to form the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments helps in achieving efficient production .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-cyanobutanoate undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 4-cyanobutanoic acid.
Reduction: 4-aminobutanoate.
Substitution: Various substituted esters.
Comparación Con Compuestos Similares
Ethyl 4-cyanobutanoate can be compared with other nitrile esters such as:
- Mthis compound
- Propyl 4-cyanobutanoate
- Butyl 4-cyanobutanoate
Uniqueness: this compound is unique due to its specific ester group, which influences its reactivity and applications. Compared to its analogs, it offers a balance between reactivity and stability, making it suitable for a wide range of applications .
Propiedades
IUPAC Name |
ethyl 4-cyanobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)5-3-4-6-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXXCVVSJXZBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451157 | |
| Record name | Ethyl 4-cyanobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10444-38-9 | |
| Record name | Ethyl 4-cyanobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)










